molecular formula C12H13N3O3S B488646 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 484646-23-3

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B488646
CAS No.: 484646-23-3
M. Wt: 279.32g/mol
InChI Key: OURVOVWTVHNHKG-UHFFFAOYSA-N
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Description

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring. The resulting compound is then reacted with 2-chloro-1-(pyrrolidin-1-yl)ethanone under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thioether derivatives.

Scientific Research Applications

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and oxadiazole rings are often involved in π-π stacking interactions, while the thioether linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can be compared with other compounds that feature similar structural motifs:

    2-((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a thiophene ring instead of a furan ring.

    2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Features a benzofuran ring, which may impart different electronic properties.

    2-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Contains a pyridine ring, which can affect its binding affinity and biological activity.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-10(15-5-1-2-6-15)8-19-12-14-13-11(18-12)9-4-3-7-17-9/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURVOVWTVHNHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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